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Diethyl 3-methoxybenzylphosphonate

Cat. No.: B1310494
CAS No.: 60815-18-1
M. Wt: 258.25 g/mol
InChI Key: IGGMUQNGGBRXFB-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus atom, are integral to numerous areas of contemporary chemical research. wikipedia.orgtaylorandfrancis.com Their applications span from medicinal and agricultural chemistry to materials science. frontiersin.org In the pharmaceutical realm, over 80 phosphorus-containing drugs are currently in clinical use, with many more under development. frontiersin.org Similarly, the agricultural sector utilizes over 300 different organophosphorus compounds, primarily as pesticides. frontiersin.org The unique properties of the phosphorus atom, such as its variable oxidation states and coordination numbers, allow for the synthesis of a wide array of structures with tailored functionalities. wikipedia.org This versatility has led to their use as fire retardants, metal extractants, and crucial ligands in metal-catalyzed reactions. frontiersin.org The formation of a phosphorus-carbon (P-C) bond is a key focus in this field, as it often imparts specific biological activities to the molecule. taylorandfrancis.com

Overview of Phosphonate (B1237965) Derivatives in Organic Synthesis

Phosphonates, which are esters of phosphonic acid with the general formula RP(=O)(OR')₂, are a prominent subclass of organophosphorus compounds. wikipedia.org They are widely recognized for their utility in organic synthesis, most notably as reagents in the Horner-Wadsworth-Emmons reaction, a vital method for the stereoselective synthesis of alkenes. frontiersin.orgwikipedia.org This reaction offers significant advantages over the classical Wittig reaction. Beyond their role in carbon-carbon bond formation, phosphonates serve as important building blocks for creating more complex molecules with potential biological applications. lsu.edu For instance, they are used as stable bioisosteres for phosphates in medicinal chemistry, a strategy employed in the development of antiviral drugs like Tenofovir. wikipedia.org The synthesis of phosphonate derivatives is an active area of research, with various methods being developed, including the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org

Structural Context of Diethyl 3-methoxybenzylphosphonate within Benzylphosphonate Chemistry

This compound belongs to the benzylphosphonate family, a group of phosphonates characterized by a benzyl (B1604629) group attached to the phosphorus atom. The core structure of a benzylphosphonate consists of a phosphonate group bonded to a methylene (B1212753) bridge, which in turn is attached to a phenyl ring. In the case of this compound, the defining feature is the presence of a methoxy (B1213986) group (-OCH₃) at the meta-position (carbon 3) of the phenyl ring. This substitution influences the electronic properties and reactivity of the molecule. The general structure of benzylphosphonates allows for a wide range of derivatives by modifying the substituents on the phenyl ring, which can in turn modulate their biological and chemical properties. nih.gov

Research Scope and Objectives Pertaining to this compound

The primary research interest in this compound and its analogues lies in their potential as intermediates for the synthesis of various organic compounds. The presence of the phosphonate group allows for its participation in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to create substituted stilbenes and other vinyl derivatives. The methoxy substituent on the aromatic ring can be a handle for further chemical transformations or can influence the biological activity of the final products. Research objectives often focus on developing efficient and environmentally friendly synthetic routes to this and related benzylphosphonates. frontiersin.org Furthermore, studies may explore the impact of the methoxy group's position on the reactivity of the phosphonate and the properties of the resulting products.

Synthesis and Chemical Properties

The synthesis of benzylphosphonates, including this compound, can be achieved through several established methods. A common and efficient protocol involves the Michaelis-Arbuzov reaction, where a benzyl halide reacts with a trialkyl phosphite (B83602). prepchem.com An alternative sustainable approach utilizes a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system for the reaction of benzyl halides with dialkyl phosphites. frontiersin.org This method is noted for its mild reaction conditions and excellent yields. frontiersin.org Palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with benzyl halides also provide an effective route to benzylphosphonates.

The chemical properties of this compound are characteristic of a phosphonate ester. The phosphorus-carbon bond is relatively stable, but the molecule can undergo various transformations. The most significant reaction is the Horner-Wadsworth-Emmons olefination, where deprotonation of the methylene bridge adjacent to the phosphorus atom generates a stabilized carbanion. This carbanion then reacts with aldehydes or ketones to form alkenes, typically with high E-selectivity. The methoxy group on the phenyl ring can also influence the reactivity and can be a site for further functionalization.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum of a related compound, diethyl benzylphosphonate, shows characteristic signals for the ethoxy groups (a triplet for the CH₃ protons and a doublet of quartets for the OCH₂ protons), a doublet for the benzylic CH₂ protons due to coupling with the phosphorus atom, and multiplets for the aromatic protons. chemicalbook.comchemicalbook.com For this compound, one would expect additional signals for the methoxy group protons and a distinct splitting pattern for the aromatic protons consistent with a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum of diethyl benzylphosphonate reveals signals for the carbons of the ethoxy groups, the benzylic carbon (which appears as a doublet due to C-P coupling), and the aromatic carbons (also showing coupling to the phosphorus atom). chemicalbook.comchemicalbook.com In this compound, the carbon of the methoxy group and the distinct aromatic carbon signals would be observable.

³¹P NMR: The phosphorus-31 NMR spectrum provides a definitive diagnostic tool for phosphonates. Diethyl benzylphosphonate exhibits a characteristic chemical shift around δ 26.5 ppm. chemicalbook.comchemicalbook.com A similar value would be expected for the 3-methoxy derivative.

Infrared (IR) Spectroscopy: The IR spectrum of diethyl benzylphosphonate displays characteristic absorption bands. nist.gov A strong band is typically observed for the P=O stretching vibration. Other significant absorptions include those for the C-H bonds of the aromatic and aliphatic groups, the C=C stretching of the aromatic ring, and the P-O-C stretching vibrations. nist.gov The presence of the methoxy group in this compound would introduce an additional C-O stretching band.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a precursor in the Horner-Wadsworth-Emmons reaction. This reaction is a powerful tool for the formation of carbon-carbon double bonds with high stereocontrol. By reacting the phosphonate with a suitable base to form the corresponding carbanion, and then with an aldehyde or ketone, a variety of substituted alkenes can be synthesized.

For example, this compound can be used to synthesize stilbene (B7821643) derivatives, which are compounds with a C₆H₅-CH=CH-C₆H₅ core structure. These compounds are of interest due to their diverse biological activities and applications in materials science. The reaction of the this compound carbanion with a substituted benzaldehyde (B42025) would yield a methoxy-substituted stilbene.

Furthermore, the versatility of the phosphonate group allows for its use in the synthesis of more complex molecular architectures. For instance, intramolecular Horner-Wadsworth-Emmons reactions of suitably functionalized phosphonates can lead to the formation of cyclic compounds. The methoxy group on the aromatic ring can also be a key functional handle for subsequent transformations, such as demethylation to a phenol, which can then be used in a variety of coupling reactions or other modifications.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 60815-18-1 ambeed.com
Molecular Formula C₁₂H₁₉O₄P ambeed.com
Molecular Weight 258.25 g/mol ambeed.com
Appearance Not specified, but related compounds are clear, colorless to slightly yellow liquids. chemicalbook.com
Boiling Point Not specified
Density Not specified
SMILES Code O=P(CC1=CC=CC(OC)=C1)(OCC)OCC ambeed.com

Table 2: Spectroscopic Data for the Related Compound Diethyl benzylphosphonate

Technique Characteristic Signals Reference
¹H NMR (400 MHz, DMSO-d₆) δ 7.39–7.14 (m, 5H), 3.94 (dq, JH-P = 7.9, JH-H = 7.0, 4H), 3.21 (d, JH-P = 21.6 Hz, 2H), 1.16 (t, JH-H = 7.0 Hz, 6H) chemicalbook.comchemicalbook.com
¹³C NMR (101 MHz, DMSO-d₆) δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz) chemicalbook.comchemicalbook.com
³¹P NMR (162 MHz, DMSO-d₆) δ 26.5 chemicalbook.comchemicalbook.com
IR Spectroscopy Characteristic bands for P=O, C-H (aromatic and aliphatic), C=C (aromatic), and P-O-C stretches. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19O4P B1310494 Diethyl 3-methoxybenzylphosphonate CAS No. 60815-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-7-6-8-12(9-11)14-3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGMUQNGGBRXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442516
Record name Diethyl 3-methoxybenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60815-18-1
Record name Diethyl 3-methoxybenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 3 Methoxybenzylphosphonate and Its Derivatives

Michaelis-Arbuzov Reaction Protocols for Phosphonate (B1237965) Synthesis

The Michaelis-Arbuzov reaction, first described in 1898, is a cornerstone for forming phosphorus-carbon (P-C) bonds. mdpi.com The classical reaction involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. mdpi.comwikipedia.orgorganic-chemistry.org The mechanism initiates with the nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com Subsequently, the halide anion dealkylates the intermediate to yield the final phosphonate product. wikipedia.org While broadly applicable, traditional Michaelis-Arbuzov reactions often necessitate high temperatures, especially for less reactive halides. frontiersin.org

Optimization of Reaction Conditions for Diethyl 3-methoxybenzylphosphonate Synthesis

The synthesis of diethyl benzylphosphonate derivatives, including the 3-methoxy substituted variant, can be achieved through the Michaelis-Arbuzov reaction. unh.edu One approach involves the reaction of the corresponding benzyl (B1604629) halide with triethyl phosphite. For instance, diethyl (3-nitrobenzyl)phosphonate has been synthesized by refluxing 3-nitrobenzyl bromide with triethyl phosphite. unh.edu A similar strategy can be applied for the 3-methoxy derivative.

Recent advancements have focused on developing milder and more efficient reaction conditions. A notable development is the use of a polyethylene (B3416737) glycol (PEG)/KI catalytic system for the synthesis of benzyl phosphonates at room temperature. frontiersin.org This method avoids harsh conditions and the use of volatile organic solvents. frontiersin.org In this system, the reaction between a benzyl halide and a dialkyl phosphite proceeds smoothly in the presence of potassium carbonate and potassium iodide in PEG-400. frontiersin.org The proposed mechanism involves the in-situ formation of a more reactive benzyl iodide via a Finkelstein reaction, facilitated by PEG, followed by nucleophilic attack by the phosphite. frontiersin.org

Another optimized protocol involves a Lewis acid-mediated Michaelis-Arbuzov reaction at room temperature, which has been shown to be effective for preparing various arylmethyl phosphonates. organic-chemistry.org Furthermore, a direct conversion of benzylic alcohols to phosphonates using triethyl phosphite and zinc iodide has been developed as an alternative to the traditional two-step process of converting the alcohol to a halide followed by the Arbuzov reaction. acs.org

Application of Modified Arbuzov Reactions in Benzylphosphonate Chemistry

Modifications to the classical Michaelis-Arbuzov reaction have expanded its scope and applicability in synthesizing complex benzylphosphonates. mdpi.com Silyl-Arbuzov reactions, which utilize silyl (B83357) phosphites, represent one such modification. mdpi.com Another significant variation involves the reaction of α-methanesulfonyloxy-benzylphosphonates with triethyl phosphite at elevated temperatures to produce arylmethylenebisphosphonates. nih.gov This method provides an efficient route to bisphosphonates, which are otherwise difficult to obtain from the corresponding α-chloro- or α-bromo-benzylphosphonates via the standard Arbuzov reaction. nih.gov

Photochemical Michaelis-Arbuzov reactions have also emerged, enabling the synthesis of arylphosphonates under mild conditions using a photo-active catalyst. mdpi.com These modified procedures often result in higher yields, reduced reaction times, and more environmentally friendly conditions, making them suitable for both laboratory and large-scale production. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful and versatile tool for the formation of P-C bonds, offering a milder alternative to the often harsh conditions of the Michaelis-Arbuzov reaction. rsc.orgorganic-chemistry.org These methods are particularly valuable for the synthesis of complex and biologically relevant molecules. psu.edu

Ligand Design and Catalyst Systems in Phosphonate Formation

The success of palladium-catalyzed cross-coupling for phosphonate synthesis is highly dependent on the design of the ligand and the catalyst system. organic-chemistry.orgrsc.org A highly efficient method for synthesizing benzylphosphonate diesters involves the palladium(0)-catalyzed cross-coupling of benzyl halides with H-phosphonate diesters. organic-chemistry.org Effective catalyst systems often employ a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃(CHCl₃), in conjunction with a supporting ligand. organic-chemistry.orgrsc.org

Xantphos has been identified as a particularly effective ligand for these reactions, enabling high yields under mild conditions and proving superior to other ligands like triphenylphosphine. rsc.orgorganic-chemistry.orgpsu.edu The choice of ligand is crucial as it influences the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity. rsc.org For instance, sterically demanding and electron-releasing phosphine (B1218219) ligands are generally effective in promoting palladium-catalyzed coupling reactions. ua.edu The development of water-soluble ligands has also expanded the scope of these reactions to aqueous media. ua.eduichem.md

The general catalytic cycle for this transformation involves the oxidative addition of the benzyl halide to the Pd(0) complex, followed by a ligand exchange with the H-phosphonate diester. The final step is the reductive elimination of the benzylphosphonate product, regenerating the Pd(0) catalyst. rsc.org

Horner-Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones. numberanalytics.comwikipedia.org This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction. wikipedia.org The HWE reaction typically yields E-alkenes with high stereoselectivity. organic-chemistry.org

The key reagent in the HWE reaction is a phosphonate ester, such as diethyl benzylphosphonate. numberanalytics.comtcichemicals.com The reaction is initiated by the deprotonation of the phosphonate with a strong base to form a phosphonate carbanion. wikipedia.orgnumberanalytics.com This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, leading to the formation of an alkene and a water-soluble dialkylphosphate salt, which is easily removed. wikipedia.orgorganic-chemistry.org

For example, diethyl benzylphosphonate can react with an aldehyde like 3,4-methylenedioxybenzaldehyde in the presence of a base to form the corresponding stilbene (B7821643) derivative. brainly.com While the HWE reaction itself is primarily for olefination, the starting phosphonate, this compound, is a key precursor that can be synthesized via methods like the Michaelis-Arbuzov or palladium-catalyzed reactions discussed previously. acs.org The HWE reaction is particularly useful for creating carbon-carbon double bonds and has been applied in the synthesis of a wide variety of complex molecules. numberanalytics.comorganicchemistrydata.org

Below is an interactive data table summarizing the yields of various substituted benzylphosphonates synthesized via a palladium-catalyzed cross-coupling reaction.

Table 1: Synthesis of Substituted Diethyl Benzylphosphonates

Entry Benzyl Halide Product Yield (%)
1 Benzyl bromide Diethyl benzylphosphonate 95
2 4-Methylbenzyl bromide Diethyl (4-methylbenzyl)phosphonate 93
3 4-Methoxybenzyl bromide Diethyl (4-methoxybenzyl)phosphonate 96
4 4-Chlorobenzyl chloride Diethyl (4-chlorobenzyl)phosphonate 94
5 3-Methoxybenzyl chloride Diethyl (3-methoxybenzyl)phosphonate 92
6 2-Chlorobenzyl chloride Diethyl (2-chlorobenzyl)phosphonate 91

Stereoselective Olefination using this compound Reagents

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for creating carbon-carbon double bonds, offering significant advantages in organic synthesis. This reaction utilizes phosphonate carbanions, such as that derived from this compound, to react with aldehydes or ketones, typically yielding (E)-alkenes with high selectivity. The HWE reaction is often preferred over the Wittig reaction due to the water-soluble nature of its phosphate (B84403) byproduct, which simplifies purification. tcichemicals.com

Modified versions of the HWE reaction have been developed to enhance stereoselectivity. For instance, the Still-Gennari modification employs phosphonates with electron-withdrawing groups and specific reaction conditions (KHMDS, 18-crown-6) to favor the formation of (Z)-alkenes. This approach provides a valuable tool for accessing olefin isomers that are typically more challenging to synthesize.

The Julia-Kocienski olefination is another powerful method for stereoselective alkene synthesis. nih.gov This reaction involves the interaction of a phenyl tetrazolyl sulfone with a carbonyl compound in the presence of a base. The reaction proceeds through a Smiles rearrangement and subsequent elimination of sulfur dioxide and a tetrazololate leaving group to form the olefin. nih.gov This method has proven effective for the late-stage introduction of an ethylidene substituent in the synthesis of complex natural products. nih.gov

Development of Modified Horner-Type Reagents

To expand the utility of olefination reactions, researchers have focused on developing modified Horner-type reagents. One area of investigation involves the synthesis of α-substituted phosphonates. For example, α-hydroxy-benzylphosphonates can be acylated to produce α-acyloxyphosphonates. mdpi.com These acylated derivatives can then be used in olefination reactions, potentially influencing the stereochemical outcome and providing access to a wider range of functionalized alkenes.

Another modification involves the use of phosphonates bearing different ester groups. While diethyl esters are common, the use of other esters, such as dimethyl, diisopropyl, or dibutyl phosphonates, can also be employed in these reactions. tandfonline.com The steric and electronic properties of these ester groups can influence the reactivity of the phosphonate and the stereoselectivity of the olefination.

Other Synthetic Approaches to this compound Analogues

Sulfonylation of α-Hydroxy-benzylphosphonates

A significant synthetic route for the derivatization of α-hydroxy-benzylphosphonates is through sulfonylation. This process involves reacting the α-hydroxyphosphonate with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine. nih.govacs.org This reaction yields α-sulfonyloxy-benzylphosphonates. nih.gov

Notably, the substituent on the aromatic ring of the benzylphosphonate can influence the reaction's outcome. For instance, with a 3-methoxyphenyl (B12655295) substituent, the expected mesylation of the hydroxyl group occurs. nih.govacs.org However, with 2- or 4-methoxy substituents, the reaction surprisingly leads to the formation of the corresponding α-chlorophosphonates. nih.govacs.org This is thought to proceed through a quinoid intermediate. nih.gov The resulting α-sulfonyloxy-benzylphosphonates are versatile intermediates; for example, they can undergo an efficient Arbuzov reaction with triethyl phosphite to produce arylmethylenebisphosphonates in good yields. nih.govacs.org

Starting MaterialReagentProductYieldReference
Diethyl α-hydroxy-3-methoxybenzylphosphonateMethanesulfonyl chloride, TriethylamineDiethyl α-methanesulfonyloxy-3-methoxybenzylphosphonate- nih.govacs.org
Diethyl α-hydroxy-4-methoxybenzylphosphonateMethanesulfonyl chloride, TriethylamineDiethyl α-chloro-4-methoxybenzylphosphonate- nih.govacs.org
Diethyl α-hydroxy-2-methoxybenzylphosphonateMethanesulfonyl chloride, TriethylamineDiethyl α-chloro-2-methoxybenzylphosphonate- nih.govacs.org
α-methansulfonyloxy-benzylphosphonatesTriethyl phosphiteArylmethylenebisphosphonates76-81% nih.govacs.org

Pudovik Reaction and Related Additions

The Pudovik reaction is a fundamental method for synthesizing α-hydroxyphosphonates and α-aminophosphonates. wikipedia.orgmdpi.com It involves the addition of a dialkyl phosphite to an aldehyde or an imine. wikipedia.org The reaction can be catalyzed by either a base or an acid. wikipedia.org In the context of this compound analogues, this reaction would involve the addition of diethyl phosphite to 3-methoxybenzaldehyde (B106831) to form diethyl α-hydroxy-3-methoxybenzylphosphonate.

A related and highly important transformation is the Kabachnik-Fields reaction. This is a three-component reaction between an aldehyde, an amine, and a dialkyl phosphite to produce α-aminophosphonates. wikipedia.orgresearchgate.net This one-pot synthesis is an efficient way to generate libraries of α-aminophosphonate derivatives. researchgate.net

Green Chemistry Principles in Phosphonate Synthesis

In recent years, there has been a significant push to develop more environmentally friendly methods for chemical synthesis, and phosphonate chemistry is no exception. rsc.orgrsc.orgbioengineer.orgbiofueldaily.comeurekalert.org Green chemistry principles focus on aspects such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency. bioengineer.orgbiofueldaily.comeurekalert.org

For phosphonate synthesis, this has led to the development of solvent-free reaction conditions, the use of water as a solvent, and the application of microwave irradiation and ultrasound assistance to promote reactions. rsc.org For instance, the Pudovik reaction can be carried out under solvent-free conditions, reducing waste and simplifying purification. mdpi.com Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of isoindolinone phosphonates from 2-formylbenzoic acid, primary amines, and dialkyl phosphites. tandfonline.com

Multi-Component Reactions for Phosphonate Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netbeilstein-journals.orgnih.gov MCRs are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications. researchgate.net

In phosphonate chemistry, MCRs provide a powerful tool for accessing a wide range of derivatives. beilstein-journals.orgnih.gov The aforementioned Kabachnik-Fields reaction is a prime example of a three-component reaction used to synthesize α-aminophosphonates. researchgate.net Other MCRs have been developed to produce various heterocyclic phosphonates. For example, a one-pot, three-component reaction of salicylaldehydes, malononitrile, and trialkyl phosphite, catalyzed by indium(III) chloride, yields (2-amino-3-cyano-4H-chromen-4-yl)phosphonates. beilstein-journals.org Similarly, isoquinoline-1-phosphonate derivatives can be synthesized via a three-component reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate, followed by a Lewis acid-catalyzed cyclization. beilstein-journals.orgnih.gov

Reaction TypeReactantsProductCatalyst/ConditionsReference
Kabachnik-FieldsAldehyde, Amine, Dialkyl phosphiteα-Aminophosphonate- researchgate.net
Three-componentSalicylaldehyde, Malononitrile, Trialkyl phosphite(2-amino-3-cyano-4H-chromen-4-yl)phosphonateInCl3 beilstein-journals.org
Three-component2-Alkynylbenzaldehyde, Amine, Diethyl phosphonate(2,3-disubstituted-1,2-dihydroisoquinolin-1-yl)phosphonateLewis Acid beilstein-journals.orgnih.gov
Three-component2-formylbenzoic acid, Primary amine, Dialkyl phosphiteN-alkyl-isoindolinone phosphonateMicrowave irradiation tandfonline.com

Mechanistic Investigations of Reactions Involving Diethyl 3 Methoxybenzylphosphonate

Elucidation of Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions at the benzylic carbon of diethyl 3-methoxybenzylphosphonate and its derivatives are influenced by the nature of the substituent on the phenyl ring. Studies on related α-hydroxy-benzylphosphonates have shown that the substitution of a leaving group, such as a mesyloxy group, can proceed via an SN1-type mechanism. nih.gov The stability of the resulting carbocation intermediate is a key factor driving the reaction. For instance, the presence of electron-donating groups on the benzyl (B1604629) ring can stabilize the carbocation, facilitating the substitution.

In the case of α-methanesulfonyloxy-benzylphosphonates, the substitution of the mesyloxy group by an alkoxy group has been observed to occur selectively without affecting the phosphonate (B1237965) functional group. nih.gov This transformation is believed to proceed through the formation of a benzylic carbocation, highlighting the importance of the electronic effects of the substituents on the phenyl ring in dictating the reaction pathway. A study on the reaction of mesylated α-hydroxy-benzylphosphonates showed that species with a 3-methoxyphenyl (B12655295) substituent underwent the expected mesylation of the hydroxyl group. nih.gov

Furthermore, the synthesis of benzylphosphonates often involves a nucleophilic substitution reaction known as the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) acts as the nucleophile attacking an alkyl halide. alfa-chemistry.com An efficient and environmentally friendly protocol for the synthesis of benzyl phosphonates has been developed using a KI/K₂CO₃ catalytic system in PEG-400. frontiersin.org In this process, the reaction proceeds smoothly at room temperature, suggesting a facile nucleophilic attack of the phosphite on the benzyl halide. frontiersin.org

Table 1: Nucleophilic Substitution Reactions of Benzylphosphonate Derivatives

SubstrateNucleophile/ConditionsMechanism TypeKey IntermediatesRef.
α-Mesyloxy-benzylphosphonatesAlcohols, ~140 °C, microwaveSN1-typeBenzylic carbocation nih.gov
Benzyl halidesDialkyl phosphite, KI/K₂CO₃, PEG-400SN2 (Michaelis-Arbuzov)Phosphonium (B103445) intermediate frontiersin.org

Detailed Analysis of Olefination Reaction Mechanisms

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high stereoselectivity. alfa-chemistry.comwikipedia.org The mechanism of the HWE reaction involves several key steps. nrochemistry.comslideshare.net

The reaction is initiated by the deprotonation of the phosphonate at the benzylic carbon by a base (e.g., NaH, BuLi) to form a nucleophilic phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, which is often the rate-limiting step. wikipedia.org This addition leads to the formation of a tetrahedral intermediate. slideshare.net

This intermediate subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com The stereochemistry of the final alkene product is determined by the thermodynamics of the diastereomeric oxaphosphetane intermediates and the kinetics of their decomposition. wikipedia.org The elimination of a dialkyl phosphate (B84403) salt from the oxaphosphetane yields the alkene. wikipedia.org The HWE reaction generally favors the formation of (E)-alkenes due to the greater thermodynamic stability of the anti-oxaphosphetane intermediate. alfa-chemistry.comwikipedia.org

Table 2: Key Steps in the Horner-Wadsworth-Emmons Reaction

StepDescriptionIntermediate(s)Ref.
1Deprotonation of the phosphonatePhosphonate carbanion wikipedia.orgorganic-chemistry.org
2Nucleophilic addition to the carbonylTetrahedral intermediate slideshare.net
3CyclizationOxaphosphetane nrochemistry.com
4EliminationAlkene and dialkyl phosphate wikipedia.org

Mechanistic Insights into Palladium-Catalyzed Coupling Reactions

While specific mechanistic studies on palladium-catalyzed coupling reactions involving this compound are not extensively documented, the general mechanisms of common cross-coupling reactions like the Heck and Suzuki reactions provide a framework for understanding its potential reactivity. These reactions are fundamental in forming carbon-carbon bonds. youtube.comyoutube.com

The catalytic cycle of these reactions typically begins with the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgyoutube.com In the context of a Heck-type reaction, the alkene (in this case, potentially a derivative formed from the phosphonate) would then coordinate to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step would release the final coupled product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX, often facilitated by a base, to regenerate the palladium(0) catalyst. nih.gov

In a Suzuki-type coupling, after the initial oxidative addition, the next key step is transmetalation. nih.gov This involves the transfer of an organic group from an organoboron compound to the palladium(II) center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex to form the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com The use of bulky trialkylphosphine ligands, such as P(t-Bu)₃, has been shown to be effective in a broad range of palladium-catalyzed coupling reactions. nih.gov

The synthesis of certain benzylphosphonate derivatives has been achieved through palladium-catalyzed reactions, indicating the compatibility of the phosphonate group with these catalytic cycles. nih.gov

Table 3: General Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

ReactionKey Mechanistic StepsKey IntermediatesRef.
Heck ReactionOxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive EliminationPd(0) complex, Pd(II)-aryl intermediate, Pd(II)-alkene complex, Pd-hydride species libretexts.orgnih.gov
Suzuki ReactionOxidative Addition, Transmetalation, Reductive EliminationPd(0) complex, Pd(II)-aryl intermediate, Diorganopalladium(II) complex youtube.comnih.gov

Role of Intermediates in Phosphonate Transformations

The reactivity and product distribution in reactions of this compound are largely governed by the nature of the intermediates formed.

In the Horner-Wadsworth-Emmons reaction , the key intermediates are the phosphonate carbanion and the subsequent oxaphosphetane . The stability and reactivity of the carbanion, influenced by the base used and the substituents on the phosphonate, determine the rate of the initial nucleophilic attack. The stereochemical outcome of the olefination is controlled by the relative energies and rates of interconversion and decomposition of the diastereomeric oxaphosphetane intermediates. wikipedia.orgnrochemistry.com Kinetic studies support the formation of a pentacoordinated intermediate in the rate-determining step. arkat-usa.org

In nucleophilic substitution reactions , particularly those proceeding via an SN1 pathway, the stability of the benzylic carbocation intermediate is paramount. nih.gov The electron-donating nature of the methoxy (B1213986) group at the meta position in this compound would offer some stabilization to a carbocation at the benzylic position, influencing its reactivity in such transformations.

In the context of palladium-catalyzed coupling reactions , the crucial intermediates are various organopalladium complexes . These include the initial Pd(0) catalyst, the Pd(II) intermediate formed after oxidative addition, and the subsequent complexes formed during migratory insertion or transmetalation. youtube.com The ligands attached to the palladium center play a critical role in stabilizing these intermediates and influencing their reactivity, which in turn affects the efficiency and selectivity of the coupling reaction. nih.gov

Table 4: Summary of Key Intermediates

Reaction TypeKey Intermediate(s)RoleRef.
Horner-Wadsworth-EmmonsPhosphonate carbanionNucleophile in C-C bond formation wikipedia.org
OxaphosphetanePrecursor to the alkene product nrochemistry.com
Nucleophilic Substitution (SN1)Benzylic carbocationDetermines reaction feasibility and rate nih.gov
Palladium-Catalyzed CouplingOrganopalladium complexes (Pd(0), Pd(II))Catalytic species undergoing oxidative addition, transmetalation, and reductive elimination youtube.com

Applications in Advanced Organic Synthesis

Reagent in Carbon-Carbon Bond Forming Reactions

The principal application of diethyl 3-methoxybenzylphosphonate is as a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds (olefination) with high stereoselectivity. wikipedia.orgyoutube.com In the HWE reaction, the phosphonate (B1237965) is first deprotonated by a base to form a stabilized phosphonate carbanion. wikipedia.org This nucleophilic carbanion then reacts with an aldehyde or ketone, leading to the formation of an alkene, predominantly with an (E)- or trans-configuration. wikipedia.orgalfa-chemistry.com

The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than Wittig ylides, allowing them to react efficiently even with less reactive ketones. wikipedia.org Furthermore, a significant practical advantage is that the byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture by a simple aqueous extraction, facilitating product purification. wikipedia.orgchem-station.com

Building Block for Complex Molecular Architectures

Beyond simple olefination, this compound serves as a crucial building block for assembling more complex molecular structures. By introducing the 3-methoxybenzyl moiety, chemists can construct elaborate scaffolds that are later modified to achieve a final target molecule. Its role in the total synthesis of natural products is a clear demonstration of its utility. For instance, the HWE reaction has been employed in the synthesis of various natural products, including macrocycles, lipids, alkaloids, and cyclic ethers, where the phosphonate reagent is used to connect different fragments of the molecule. The synthesis of substituted benzylphosphonate derivatives has also been explored for developing new potential antimicrobial agents, showcasing the adaptability of this chemical scaffold. nih.gov

Synthesis of Stilbenoid Derivatives and Resveratrol Analogues

A prominent and well-documented application of benzylphosphonates, including this compound and its close analogues, is in the synthesis of stilbenoids, a class of natural phenols. nih.govresearchgate.net Resveratrol, a naturally occurring stilbene (B7821643) known for its potential health benefits, and its derivatives are frequently synthesized using the HWE reaction. nih.gov

In a typical synthesis, a substituted diethyl benzylphosphonate (such as diethyl 3,5-dimethoxybenzylphosphonate) is reacted with a substituted benzaldehyde (B42025) (like 4-methoxybenzaldehyde) in the presence of a base such as sodium methoxide. researchgate.netniscpr.res.in This condensation reaction forms the characteristic stilbene double bond, yielding a protected resveratrol derivative. nih.gov Subsequent chemical steps, such as demethylation using reagents like boron tribromide, remove the protecting groups to yield the final resveratrol analogue. nih.gov This synthetic strategy is valued for its efficiency and high yield of the desired trans-isomer. niscpr.res.in

Table 1: Horner-Wadsworth-Emmons Reaction for Stilbenoid Synthesis
Phosphonate ReagentAldehyde ReagentBaseKey ProductReference
Diethyl (4-methoxybenzyl)phosphonate3,5-DimethoxybenzaldehydeNaOCH₃(E)-3,4',5-trimethoxystilbene niscpr.res.ingoogle.com
Diethyl (3,5-dimethoxyphenyl)methylphosphonatep-AnisaldehydeNaH1-(3,5-dimethoxystyryl)-4-methoxybenzene researchgate.net

Development of C-Aryl Glycosides

C-aryl glycosides are a class of compounds where a sugar moiety is directly attached to an aromatic ring via a carbon-carbon bond. This linkage makes them resistant to enzymatic and hydrolytic cleavage, enhancing their stability in biological systems compared to more common O- or N-glycosides. nih.gov Consequently, they are extensively investigated as potential drug candidates. nih.govrsc.org Synthetic methods to create these compounds are varied and include strategies like Friedel–Crafts type glycosylation, addition of aryllithium reagents to lactones, and photoredox-mediated cross-coupling. nih.gov While phosphonates are versatile reagents, the direct application of this compound in the synthesis of C-aryl glycosides is not prominently featured in the reviewed literature, which tends to focus on other glycosyl donors and coupling strategies.

Utilization in Heterocyclic Compound Synthesis

Precursor for Phosphonate Prodrugs and Bioisosteres

The phosphonate group is often used as a bioisostere for the phosphate (B84403) group in drug design. nih.gov Replacing a phosphate's oxygen atom with a carbon atom to form a phosphonate can increase metabolic stability, as the C-P bond is not as easily cleaved by enzymes like phosphatases. nih.gov However, a major challenge with phosphonate-containing drugs is their poor bioavailability. frontiersin.org At physiological pH, the phosphonic acid group is negatively charged, which hinders its ability to cross cell membranes. nih.govrsc.org

To overcome this limitation, phosphonates are often converted into prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. rsc.org For phosphonates, this typically involves masking the polar phosphonic acid group with lipophilic (fat-soluble) moieties, neutralizing its charge and facilitating passage across cell membranes. frontiersin.orgnih.gov

Design and Synthesis of Prodrug Strategies for Phosphonates

Several successful prodrug strategies have been developed to enhance the delivery of phosphonate-based drugs. nih.gov These strategies often rely on esterification of the phosphonic acid, creating derivatives that are cleaved by intracellular enzymes, such as esterases, to release the active drug. nih.gov

Common prodrug approaches include:

Acyloxyalkyl Esters: The pivaloyloxymethyl (POM) moiety is a widely used example. nih.gov POM prodrugs are cleaved by esterases to generate an unstable intermediate, which then spontaneously releases formaldehyde to unmask the phosphonate. nih.gov

Alkoxycarbonyloxyalkyl (POC) Esters: This strategy is closely related to the POM approach. nih.gov An example is the isopropoxycarbonyloxymethyl (POC) derivative. Enzymatic cleavage releases carbonate and an alcohol (e.g., 2-propanol), which avoids byproducts like pivalic acid that can interfere with fatty acid metabolism. nih.gov

Amidates: In this approach, one of the acidic hydroxyls of the phosphonate is converted to an amide. ProTides are a well-known example of phosphoroamidate prodrugs, and similar strategies have been applied to phosphonates. frontiersin.org These can involve ester and amino acid fragments that are recognized by specific intracellular enzymes. nih.gov

These strategies effectively disguise the charged phosphonate group, improving oral bioavailability and cellular uptake. frontiersin.org

Table 2: Common Prodrug Strategies for Phosphonates
Prodrug StrategyMasking Group ExampleCleavage Byproduct(s)Reference
Acyloxyalkyl EsterPivaloyloxymethyl (POM)Pivalic acid, Formaldehyde nih.gov
Alkoxycarbonyloxyalkyl EsterIsopropoxycarbonyloxymethyl (POC)2-Propanol, Carbon dioxide, Formaldehyde nih.gov
Amidate / Mixed Ester-AmidateAmino acid esterAmino acid, Alcohol nih.govfrontiersin.org

Cleavage Mechanisms of Phosphonate Prodrugs

Phosphonates are frequently used as isosteric replacements for phosphates in drug design to enhance interaction with enzymes. nih.govtandfonline.com However, their high negative charge at physiological pH impedes their ability to permeate cell membranes, limiting their bioavailability. nih.govtandfonline.com To overcome this challenge, phosphonates are often masked as prodrugs, which are neutral, more lipophilic derivatives that can cross cell membranes and are subsequently converted to the active phosphonic acid within the cell. nih.govtandfonline.comnih.gov The activation of these prodrugs is dependent on specific cleavage mechanisms, which can be broadly categorized into enzymatic and chemical processes. nih.gov

The most common strategy for phosphonate prodrug activation relies on enzymatic hydrolysis. nih.gov Esterases, which are ubiquitous in the body, are frequently exploited to initiate the cleavage cascade. nih.gov The design of the ester promoiety is crucial as it dictates the stability and the rate of hydrolysis of the prodrug. nih.gov

Enzymatic Cleavage:

A variety of ester-based promoieties have been developed, each with a distinct enzymatic cleavage pathway.

Simple Alkyl and Aryl Esters: While simple dialkyl esters are generally too stable to be efficiently cleaved in mammalian systems, dibenzyl esters are more readily hydrolyzed. nih.gov The rate of cleavage for aryl esters can be modulated by altering the substituents on the aryl ring. nih.gov

Acyloxyalkyl Esters: This class, particularly pivaloyloxymethyl (POM) esters, represents a widely successful strategy. nih.gov The activation is a two-step process initiated by an esterase that hydrolyzes the acyl ester bond to form a hydroxymethyl intermediate. This intermediate is unstable and spontaneously eliminates formaldehyde to release the phosphonate monoester. nih.gov A second enzymatic event then cleaves the remaining ester to yield the active phosphonic acid. nih.gov Adefovir dipivoxil is a well-known example of a di-POM prodrug. nih.govacs.org

Alkoxycarbonyloxymethyl (POC) Esters: Similar to POM esters, POC prodrugs like tenofovir disoproxil are cleaved by esterases. acs.orgacs.org The initial enzymatic cleavage of the carbonate ester generates an unstable carboxylate intermediate, which then chemically decomposes to release carbon dioxide, formaldehyde, and the monoester phosphonate. acs.org This is followed by a second cleavage to release the active drug. acs.org

S-Acylthioethyl (SATE) Esters: This strategy also utilizes esterases to cleave a terminal thioester bond, producing a thiol intermediate. This intermediate then undergoes spontaneous decomposition to release ethylene sulfide and the phosphonate monoester, with the process repeating to liberate the active drug. nih.gov

Chemical Cleavage:

While enzymatic cleavage is the predominant mechanism, some prodrug strategies incorporate purely chemical cleavage steps following an initial enzymatic activation. nih.gov For instance, the breakdown of the hydroxymethyl intermediate in POM and POC prodrugs is a spontaneous chemical decomposition. nih.govacs.org

Another approach involves designing prodrugs that are activated by specific physiological environments. For example, HepDirect prodrugs are cyclic 1-aryl-1,3-propanyl esters that undergo oxidative cleavage by cytochrome P450 enzymes, which are abundant in the liver, thereby targeting drug release to that organ. frontiersin.org

The table below summarizes the key features of common phosphonate prodrug cleavage mechanisms.

Prodrug StrategyActivating Enzyme(s)Key IntermediatesByproductsExample Drug
Pivaloyloxymethyl (POM) CarboxylesterasesHydroxymethyl intermediateFormaldehyde, Pivalic acidAdefovir dipivoxil
Isopropyloxycarbonyloxymethyl (POC) CarboxylesterasesCarboxylate intermediateFormaldehyde, Carbon dioxide, IsopropanolTenofovir disoproxil
S-Acylthioethyl (SATE) EsterasesThiol intermediateEthylene sulfide(bis(tert-butyl-SATE)-PMEA)
HepDirect Cytochrome P450 (CYP3A4)Oxidized ring intermediate-Pradefovir

The successful design of a phosphonate prodrug hinges on a delicate balance: the prodrug must be stable enough in systemic circulation to reach its target tissue but labile enough to be efficiently cleaved to release the active drug intracellularly. nih.gov The choice of the promoiety is therefore critical and is guided by the desired pharmacokinetic profile and the specific enzymatic landscape of the target cells. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of diethyl 3-methoxybenzylphosphonate by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments within the molecule. For this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals. rsc.org The ethoxy groups exhibit a triplet at approximately 1.24 ppm, corresponding to the six methyl (CH₃) protons, and a multiplet between 3.95 and 4.11 ppm for the four methylene (B1212753) (CH₂) protons. rsc.org The methoxy (B1213986) (OCH₃) group protons appear as a singlet at around 3.75 ppm. rsc.org The protons on the aromatic ring produce a more complex pattern, with a doublet of triplets at approximately 6.99 ppm and a multiplet in the range of 7.22 to 7.33 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
1.24Triplet6H-CH₂CH
3.75Singlet3H-OCH
3.95 - 4.11Multiplet4H-CH ₂CH₃
6.99Doublet of Triplets1HAromatic CH
7.22 - 7.33Multiplet3HAromatic CH

Data sourced from a 400 MHz spectrum in CDCl₃. rsc.org

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the ethoxy groups typically show a signal at approximately 16.22 ppm, which is split into a doublet due to coupling with the phosphorus atom. rsc.org The carbon of the methoxy group is observed around 55.36 ppm. rsc.org The methylene carbons of the ethoxy groups appear as a doublet at about 61.82 ppm. rsc.org The aromatic carbons exhibit several signals in the downfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityAssignment
16.22Doublet-CH₂C H₃
55.36Singlet-OC H₃
61.82Doublet-C H₂CH₃

³¹P NMR Spectroscopic Analysis

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for organophosphorus compounds, providing direct information about the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum shows a single resonance, indicating the presence of one unique phosphorus environment. The chemical shift for the phosphorus atom in this compound is typically observed at approximately 17.11 ppm when referenced to an external standard of phosphoric acid (H₃PO₄). rsc.org This technique is particularly useful for confirming the presence and oxidation state of the phosphorus center in the molecule. huji.ac.ilrsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular ion peak [M]⁺ confirms the compound's molecular weight. The fragmentation pattern, which involves the breaking of the molecule into smaller charged fragments, provides valuable structural information. Common fragmentation pathways for organophosphorus esters include the loss of alkyl groups and rearrangements. researchgate.netchemguide.co.uk For the related compound diethyl 4-methoxybenzylphosphonate, the top peak in the GC-MS is observed at an m/z of 121, with the second highest at 258, which corresponds to the molecular ion. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum will typically display a strong absorption band corresponding to the P=O (phosphoryl) stretching vibration. Other key absorptions include those for C-O-C stretching of the ether and ester groups, C-H stretching of the alkyl and aromatic groups, and aromatic C=C stretching. While specific frequencies for the title compound are not detailed in the provided results, data for the similar compound diethyl benzylphosphonate shows characteristic IR absorptions. nih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the substituted benzene (B151609) ring. The presence of the methoxy group, an auxochrome, on the benzene ring can influence the position and intensity of these absorption maxima (λmax). While specific UV-Vis data for this compound was not found, the general principles apply, and the technique is used for characterizing related compounds. rsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the energetics of reactions involving Diethyl 3-methoxybenzylphosphonate and the nature of transient intermediates. While specific studies focusing solely on this compound are not extensively documented, the principles can be inferred from research on related benzylphosphonates.

The synthesis of benzylphosphonates often involves the Michaelis-Arbuzov or Michaelis-Becker reactions. frontiersin.org Theoretical calculations for analogous systems have been employed to determine the thermodynamics and kinetics of such reactions. imist.ma For instance, in the reaction of diethyl trichloro-methyl phosphonate (B1237965) with diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311(d,p) level were used to scrutinize the reaction paths and determined that the attack on the chlorine atom is highly favored, which aligns with experimental results. imist.ma This approach allows for the calculation of activation energies and reaction enthalpies, providing a detailed energy profile of the reaction pathway.

In the case of the formation of this compound, similar computational methods could be applied to model the reaction between 3-methoxybenzyl halide and a trialkyl phosphite (B83602). These calculations would help in identifying the transition state structures and determining the reaction's feasibility and spontaneity by calculating the change in Gibbs free energy. For example, theoretical calculations helped to explain the formation of α-chlorophosphonates as exclusive products in the sulfonylation of α-hydroxy-benzylphosphonates with 4- or 2-methoxy substituents through the assumption of a quinoid intermediate. nih.govnih.govacs.org

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation offer a dynamic perspective on the reaction pathways leading to the formation of this compound. These computational techniques can visualize the entire reaction trajectory, from reactants to products, through the transition states.

A plausible mechanism for the synthesis of substituted benzyl (B1604629) phosphonates involves a two-step process that can be modeled computationally. frontiersin.org The initial step is often a Finkelstein-type reaction where a halide is exchanged, followed by a nucleophilic attack by the phosphite. frontiersin.org Molecular dynamics simulations could be employed to study the role of the solvent and other reaction conditions on the reaction mechanism and efficiency.

For instance, in the synthesis of substituted benzyl phosphonates using a PEG/KI catalytic system, a plausible mechanism involves the initial formation of a benzyl iodide followed by nucleophilic displacement by the dialkyl phosphite. frontiersin.org Computational modeling can help elucidate the role of the PEG-400 in facilitating the dissociation of KI and stabilizing the intermediates. frontiersin.org Similar simulations for this compound would provide valuable insights into its formation mechanism.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting the spectroscopic parameters of molecules, which is crucial for their characterization. DFT calculations, in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts. idc-online.comrsc.orgnih.gov

The general approach involves optimizing the molecular geometry using a chosen DFT functional and basis set, followed by the calculation of NMR shielding tensors. rsc.orgnih.gov These tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane. Studies have shown that functionals like B3LYP with basis sets such as cc-pVDZ can provide reliable predictions for 15N chemical shifts, and similar accuracy can be expected for 1H and 13C NMR. rsc.org

Below is a table with predicted and/or experimental spectroscopic data for related compounds, which can be used to estimate the values for this compound.

Compound1H NMR (ppm)13C NMR (ppm)31P NMR (ppm)
Diethyl benzylphosphonateδ 7.39–7.14 (m, 5H), 3.94 (dq, JH-P = 7.9, JH-H = 7.0, 4H), 3.21 (d, JH-P = 21.6 Hz, 2H), 1.16 (t, JH-H = 7.0 Hz, 6H) chemicalbook.comδ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz) chemicalbook.comδ 26.5 chemicalbook.com

Structure-Reactivity Relationship Studies (SAR) using Computational Methods

Structure-Reactivity Relationship (SAR) studies explore how the chemical structure of a compound influences its reactivity. Computational methods are invaluable in quantifying these relationships by calculating various molecular descriptors.

For benzylphosphonate derivatives, the nature and position of substituents on the phenyl ring significantly impact their reactivity and biological activity. mdpi.comicm.edu.pl For example, a study on the antimicrobial activity of diethyl benzylphosphonate derivatives showed that different substituents on the phenyl ring led to varying levels of cytotoxic effects on E. coli strains. mdpi.com

In the context of this compound, the methoxy (B1213986) group at the meta position acts as an electron-donating group through resonance and an electron-withdrawing group through induction. Computational SAR studies would involve calculating descriptors such as electrostatic potential, frontier molecular orbital energies (HOMO-LUMO gap), and various thermodynamic and electronic properties for a series of substituted benzylphosphonates. These descriptors can then be correlated with experimentally observed reactivity or biological activity. While a specific SAR study for this compound is not available, the principles derived from studies on other substituted benzylphosphonates can be applied to predict its reactivity profile. mdpi.comicm.edu.pl For instance, with a 3-methoxyphenyl (B12655295) substituent, the expected mesylation of the hydroxy group in α-hydroxy-benzylphosphonates took place, whereas 2- and 4-methoxy substituents led to different products. nih.govnih.gov

Applications in Materials Science and Advanced Technologies

Development of Advanced Polymeric Materials

Diethyl 3-methoxybenzylphosphonate serves as a key reagent in the synthesis of advanced polymeric materials, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgresearchgate.net This olefination reaction is a cornerstone of organic synthesis, valued for its ability to form carbon-carbon double bonds with high stereoselectivity, typically favoring the E-alkene (trans) isomer. organic-chemistry.org In polymer chemistry, the HWE reaction provides a robust method for creating conjugated polymers, which are characterized by alternating single and double bonds along the polymer backbone and are essential for various electronic applications.

The primary role of this compound in this context is as a monomer precursor. The reaction begins with the deprotonation of the phosphonate's methylene (B1212753) bridge (the CH₂ group adjacent to the phosphorus atom) using a strong base, such as potassium tert-butoxide, to form a stabilized carbanion. nih.gov This nucleophilic carbanion can then react with a dialdehyde (B1249045) comonomer, such as terephthaldehyde, in a polycondensation reaction. This step-growth polymerization process, where the phosphonate (B1237965) and aldehyde groups react to form a vinyl linkage, allows for the synthesis of polymers like poly(p-phenylene vinylene) (PPV) and its derivatives. nih.govrsc.org

The methoxy (B1213986) group on the benzyl (B1604629) ring of this compound imparts specific properties to the resulting polymer, such as increased solubility in common organic solvents, which greatly improves processability for device fabrication. nih.gov By carefully selecting the comonomers and reaction conditions, researchers can fine-tune the structural, optical, and electronic properties of the final polymeric material. rsc.orgnih.gov The HWE reaction's reliability and the versatility of phosphonate reagents like this compound make it a vital tool for designing novel polymers for specialized applications. researchgate.net

Research on Flame Retardant and Plasticizer Properties

Organophosphorus compounds, including phosphonates like this compound, are widely recognized for their effectiveness as flame retardants. nih.gov They offer a halogen-free alternative to traditional flame retardants, which is a significant advantage due to environmental and health concerns associated with halogenated compounds. The flame-retardant action of phosphonates occurs through mechanisms in both the condensed (solid) phase and the gas phase during combustion.

In the condensed phase, upon heating, the phosphonate moiety can decompose to form phosphoric acid. This acid promotes the dehydration of the polymer matrix, leading to the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatile gases that fuel the fire. specificpolymers.com

In the gas phase, phosphorus-containing radicals (such as PO•) can be released. These radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame. By quenching these reactive species, the flame's intensity is reduced.

In addition to their flame-retardant capabilities, many organophosphate esters also function as plasticizers. nih.gov A plasticizer is an additive that increases the flexibility and durability of a material. This compound can be physically blended into a polymer matrix, where its molecules intersperse between the polymer chains. This reduces intermolecular forces, lowers the glass transition temperature (Tg), and imparts greater flexibility to the final product. The dual-functionality of providing both flame retardancy and plasticization makes such compounds highly efficient additives in polymer formulations. nih.govnih.gov

Contribution to Functional Coatings and Surface Technologies

The phosphonate group in this compound provides a reactive handle for anchoring molecules to various surfaces, particularly metal oxides. This makes the compound and polymers derived from it valuable in the development of functional coatings and for surface modification. Phosphonic acids, which can be derived from phosphonate esters, are known to form strong, self-assembled monolayers on surfaces like alumina, zirconia, titania, and silica. specificpolymers.commdpi.com

This strong adhesion can be exploited to create protective or functional coatings. For instance, a polymer synthesized using this compound could be applied as a coating where the phosphonate groups, either as esters or hydrolyzed to acids, ensure robust adhesion to a metal substrate. This can enhance corrosion resistance or alter the surface energy of the material.

Furthermore, these phosphonate-functionalized surfaces can serve as platforms for the subsequent attachment of other functional molecules. This layered approach allows for the creation of highly tailored surfaces with specific properties, such as hydrophobicity, biocompatibility, or specific binding capabilities. The ability to create well-defined, stable surface layers is critical in fields ranging from microelectronics to biomedical devices. specificpolymers.com

Role in Organic Light-Emitting Diode (OLED) Research

The polymers synthesized from this compound, particularly derivatives of poly(p-phenylene vinylene) (PPV), are of significant interest in the field of organic electronics, specifically for Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov PPV and its analogues are electroluminescent, meaning they emit light in response to an electric current. They are used as the emissive layer in OLED devices.

The incorporation of a methoxy-substituted benzyl group, as provided by this compound, influences the electronic properties of the polymer. The electron-donating nature of the methoxy group can affect the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, determines the color and efficiency of the emitted light. By modifying the side chains on the polymer backbone, researchers can tune the emission from blue to green to red. nih.gov

The synthesis of these polymers via the Horner-Wadsworth-Emmons reaction allows for precise control over the polymer structure, which is crucial for achieving high-performance OLEDs. nih.govuhasselt.be Good solubility and film-forming properties, enhanced by side groups like the one from this compound, are essential for fabricating uniform, thin-film devices. While research into new materials is ongoing, the fundamental chemistry enabled by phosphonate reagents is a key driver of innovation in OLED technology.

Applications in Agricultural Chemistry

Formulation and Efficacy Enhancement of Agrochemicals

There is currently a lack of specific data or research in the public domain that details the use of Diethyl 3-methoxybenzylphosphonate as a component in agrochemical formulations to enhance efficacy. While some patents for fungicidal compositions describe the use of various organic compounds to create stable and effective emulsions for agricultural use epo.org, this compound is not explicitly named as a constituent in these formulations. The general class of phosphonates is known to be part of some agrochemical products, but the specific contribution of the 3-methoxybenzyl variant to formulation science is not documented.

Strategies for Improved Crop Protection

Effective crop protection strategies often involve the use of compounds that can either directly inhibit pathogen growth or elicit defense responses in plants. Phosphonates are known to have fungicidal properties, particularly against Oomycetes, and can be a component of integrated pest management programs. However, specific strategies for improved crop protection that incorporate this compound are not described in the available literature. Research on the synthesis of various phosphonate (B1237965) derivatives for biological activity is ongoing, but direct applications in crop protection for this specific compound are yet to be reported mdpi.com.

Environmental and Sustainability Research

Green Chemistry Approaches in Phosphonate (B1237965) Synthesis

The synthesis of phosphonates, including Diethyl 3-methoxybenzylphosphonate, has traditionally relied on methods like the Michaelis-Arbuzov and Michaelis-Becker reactions. frontiersin.org These conventional routes often require harsh conditions, toxic solvents, and reactive reagents. frontiersin.orgmdpi.com In response, the principles of green chemistry have spurred the development of more environmentally benign synthetic protocols. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous substances.

Key green strategies in phosphonate synthesis include the use of alternative solvents, catalyst-free systems, and energy-efficient reaction conditions.

Solvent-Free and Alternative Solvent Systems:

A significant advancement in green chemistry is the reduction or elimination of volatile and toxic organic solvents. frontiersin.orgrsc.org Solvent-free, or neat, reaction conditions have proven effective for synthesizing various phosphonates. For instance, a practical and efficient solvent-free synthesis of β-trifluoromethyl-substituted phosphonates was achieved at room temperature, demonstrating high yields and compatibility with various functional groups. rsc.orgrsc.org Research has shown that for certain reactions, like the Kabachnik–Fields reaction to produce α-aminophosphonates, solvent-free conditions under ultrasound irradiation can yield excellent results (up to 99% yield in 20 seconds) compared to using a range of traditional solvents. rsc.org

Water, being non-toxic and readily available, is an ideal green solvent. Facile, catalyst-free multicomponent reactions in water have been developed for the synthesis of functionalized phosphonates. thieme-connect.com Another promising alternative is Polyethylene (B3416737) glycol (PEG), which is a non-toxic, biodegradable, and recyclable solvent. frontiersin.org An efficient method for synthesizing benzyl (B1604629) phosphonates has been developed using a KI/K₂CO₃ catalytic system in PEG-400, which avoids the need for volatile organic solvents and proceeds smoothly at room temperature. frontiersin.org

Interactive Data Table: Comparison of Solvents in Phosphonate Synthesis

Synthesis MethodSolventKey AdvantagesYield (%)Reference
Kabachnik–Fields ReactionSolvent-Free (Ultrasound)Rapid reaction, high yield, no solvent waste99 rsc.org
Kabachnik–Fields ReactionWaterEnvironmentally benign, catalyst-free65 rsc.org
Benzyl Phosphonate SynthesisPEG-400Recyclable solvent, mild conditionsExcellent frontiersin.org
Multicomponent ReactionWaterCatalyst-free, green solventGood thieme-connect.com

Catalyst-Free and Novel Catalytic Systems:

Eliminating catalysts, especially those based on heavy or precious metals, is a core goal of green synthesis. rsc.org Several catalyst-free methods have been developed for phosphonate synthesis. Diels-Alder cycloadditions between alkynyl phosphonates and 1,3-dienes can produce cycloalkenyl phosphonates in good to excellent yields without a catalyst. rsc.org Similarly, the Kabachnik-Fields reaction for preparing α-aminophosphonates can proceed efficiently without a catalyst under the right conditions. rsc.orgresearchgate.net

When catalysts are necessary, the focus shifts to more sustainable options. Bismuth chloride (BiCl₃) has been used as an efficient catalyst for synthesizing α-hydroxyphosphonates under microwave irradiation. mdpi.com Inexpensive and readily available catalysts like 1-hexanesulphonic acid sodium salt have also been employed for the green synthesis of α-aminophosphonates under solvent-free conditions. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, significantly reduced reaction times, and often higher yields compared to conventional heating methods. mdpi.comyoutube.comnih.govyoutube.com This technique has been successfully applied to the synthesis of various phosphonates. For example, the synthesis of α-hydroxyphosphonates using a bismuth chloride catalyst was completed in 2-4 minutes under microwave irradiation, demonstrating high efficiency. mdpi.com Palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl and vinyl halides was achieved in under 10 minutes with microwave assistance. organic-chemistry.org These rapid, energy-efficient processes represent a significant step towards more sustainable chemical production. youtube.comyoutube.com

Research into Environmental Impact Minimization in Applications

While phosphonates have diverse industrial applications, their release into the environment is a concern due to the high stability of the carbon-phosphorus (C-P) bond. msu.runih.govqub.ac.uk This bond is resistant to chemical hydrolysis, thermal decomposition, and photolysis, leading to persistence in the environment. msu.ruqub.ac.uk

Environmental Fate and Biodegradation:

Despite their persistence, a significant portion of phosphonates (around 80% to 97%) in wastewater can be removed during sewage treatment, primarily through adsorption onto sewage sludge. phosphonates.orgresearchgate.net In the natural environment, abiotic degradation mechanisms also play a role, including photodegradation (breakdown by light), which is a principal pathway in water and topsoil, and oxidation catalyzed by natural minerals. phosphonates.orgairedale-group.com

Ecotoxicity and Impact:

The toxicity of phosphonates to aquatic organisms is generally considered low. youtube.com However, their persistence and potential to accumulate in the environment raise concerns. tzw.de One significant environmental issue is eutrophication, where excess nutrients in water bodies lead to harmful algal blooms. phosphonates.org Although phosphonates degrade slowly, their breakdown does release phosphate (B84403), which can contribute to this problem. phosphonates.orgresearchgate.net Furthermore, some degradation products of certain phosphonates are regarded as critically concerning. researchgate.net The presence of phosphonates in high concentrations can also interfere with phosphate precipitation processes in wastewater treatment plants. researchgate.net

Research is ongoing to better understand the long-term environmental behavior and risks of phosphonates. airedale-group.comtzw.de Studies have examined their potential to remobilize heavy metals from sediments, though current findings suggest this is not significant at typical environmental concentrations. researchgate.net

Interactive Data Table: Environmental Profile of Phosphonates

Environmental AspectFindingReference
Persistence The C-P bond is highly stable and resistant to chemical and thermal degradation. msu.ruqub.ac.uk
Biodegradation Primarily carried out by bacteria via the C-P lyase pathway, especially in phosphate-scarce conditions. Overall degradability is low. msu.runih.gov
Wastewater Removal High removal rates (80-97%) in sewage treatment plants, mainly by adsorption to sludge. phosphonates.orgresearchgate.net
Abiotic Degradation Occurs via photodegradation and oxidation catalyzed by minerals. phosphonates.orgairedale-group.com
Ecotoxicity Generally low toxicity to aquatic life, but persistence and breakdown products are a concern. researchgate.netyoutube.com
Eutrophication Risk Slow degradation mitigates rapid algal growth, but eventual release of phosphate can contribute to eutrophication. phosphonates.orgresearchgate.net

Minimization Strategies:

Efforts to minimize the environmental impact of phosphonates focus on several areas. In agricultural applications, where phosphonates are used as fungicides, research suggests that sequential application at reduced frequencies can effectively protect plants while minimizing negative impacts on the environment. mdpi.com The development of mathematical models to predict the fate and concentration of phosphonate transformation products in soil and water is crucial for assessing long-term environmental risks and guiding safer application practices. mdpi.com

For industrial by-products containing phosphorus compounds, such as phosphogypsum, research is focused on a circular economy approach. mdpi.com This involves investigating reuse applications, such as in construction materials or for agricultural soil amendment, to reduce waste and prevent the leaching of contaminants into the environment. mdpi.comnih.govresearchgate.net A thorough understanding of the chemical composition of these waste streams is essential for developing safe and effective management and reuse strategies. mdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for Diethyl 3-methoxybenzylphosphonate, and what are their respective yields and purity profiles?

this compound (CAS 60815-18-1) is typically synthesized via nucleophilic substitution between 3-methoxybenzyl chloride and diethyl phosphite under anhydrous conditions. A common method involves:

  • Reacting 3-methoxybenzyl chloride with diethyl phosphite in the presence of a base (e.g., triethylamine) at 80–100°C for 12–24 hours.
  • Yields range from 70–85%, with purity >95% confirmed by HPLC and 31^{31}P NMR spectroscopy .
  • Key considerations : Moisture-sensitive intermediates require inert atmosphere (N2_2/Ar) to prevent hydrolysis.
MethodReagentsConditionsYieldPurity
Nucleophilic substitution3-Methoxybenzyl chloride, diethyl phosphite, Et3_3N80°C, 24h78%97% (HPLC)

Q. What analytical techniques are recommended for characterizing this compound, and what spectral data should researchers expect?

  • 1^{1}H/13^{13}C NMR : Key peaks include methoxy protons (~δ 3.75 ppm), aromatic protons (δ 6.7–7.3 ppm), and ethyl group signals (δ 1.3–4.1 ppm) .
  • 31^{31}P NMR : A singlet near δ 25–28 ppm confirms the phosphonate group.
  • Mass Spectrometry (MS) : Molecular ion [M+H]+^+ at m/z 259.1 (C12_{12}H19_{19}O4_4P) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8–10 minutes under isocratic elution (60:40 acetonitrile/water) .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal-catalyzed cross-coupling reactions, and what factors influence its efficacy?

  • The compound acts as a monodentate ligand in palladium-catalyzed Suzuki-Miyaura couplings, stabilizing Pd(0) intermediates. Studies show:
  • Electron-donating methoxy groups enhance ligand stability but may reduce catalytic activity in electron-deficient systems .
  • Optimal ligand-to-metal ratios (2:1) improve reaction turnover, while excess ligand inhibits catalysis due to steric hindrance .
    • Data contradiction : Conflicting reports exist on its performance in C–N couplings. Systematic studies suggest pH-dependent coordination modes (neutral vs. anionic) as a key variable .

Q. What strategies resolve discrepancies in reported hydrolytic stability of this compound under acidic vs. basic conditions?

  • Experimental design :
  • Conduct accelerated stability testing (40°C, 75% RH) at pH 2–12. Monitor degradation via 31^{31}P NMR:
  • At pH < 4, hydrolysis to 3-methoxybenzylphosphonic acid occurs within 48 hours.
  • At pH > 10, ethyl group cleavage dominates, forming sodium 3-methoxybenzylphosphonate .
    • Mitigation : Store under anhydrous conditions (desiccator, molecular sieves) and avoid prolonged exposure to polar aprotic solvents (e.g., DMF) .

Methodological Challenges

Q. How can researchers optimize the scalability of this compound synthesis while minimizing by-products?

  • Critical parameters :
  • Temperature control : Exothermic reactions above 100°C produce phosphorylated by-products (e.g., bis-phosphonates). Use jacketed reactors with precise cooling .
  • Solvent selection : Toluene or THF minimizes side reactions vs. DCM (traces of HCl accelerate degradation) .
    • By-product analysis :
  • LC-MS identifies dimethylphosphonate impurities (<2%) from incomplete substitution. Recrystallization in hexane/ethyl acetate (3:1) improves purity to >99% .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (flash point: >150°C) .
  • Ventilation : Use fume hoods to prevent inhalation of vapor (TLV: 5 mg/m3^3) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.